molecular formula C24H26N2O2S B2969423 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 954649-72-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2969423
M. Wt: 406.54
InChI Key: GLWFTOZYAKQCTP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and the types of bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., reactivity, stability).


Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : The synthesis of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, achieved through the Bischler‐Napieralski reaction, showcased notable antitumor activity in vitro against leukemia and mammary tumor cells. The trimethoxy‐5,6‐dihydroindoloisoquinoline and the tetramethoxyindoloisoquinoline exhibited significant cell proliferation inhibition at low concentrations (Ambros, Angerer, & Wiegrebe, 1988).

  • Structural and Fluorescence Properties : Research into the structural aspects of amide-containing isoquinoline derivatives highlighted their ability to form gels or crystalline salts with various acids. These compounds demonstrated enhanced fluorescence emission, indicating potential applications in fluorescent materials or sensors (Karmakar, Sarma, & Baruah, 2007).

  • Enzyme Inhibitory Activities : Studies on isoquinoline derivatives have also identified potential as enzyme inhibitors, suggesting applications in drug development for various diseases. For example, N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-28-22-8-6-18(7-9-22)14-24(27)25-15-23(21-11-13-29-17-21)26-12-10-19-4-2-3-5-20(19)16-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWFTOZYAKQCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

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